molecular formula C7H5N3OS B13816259 1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide

Katalognummer: B13816259
Molekulargewicht: 179.20 g/mol
InChI-Schlüssel: LAPZKFYEIDXOMN-WEVVVXLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide is a compound that features a cyano group, a thiophene ring, and a formamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide typically involves the reaction of thiophene-2-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction can be carried out in solvents such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The formamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the formamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted formamides or other derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide is unique due to its combination of a cyano group, thiophene ring, and formamide moiety, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H5N3OS

Molekulargewicht

179.20 g/mol

IUPAC-Name

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide

InChI

InChI=1S/C7H5N3OS/c8-4-7(11)10-9-5-6-2-1-3-12-6/h1-3,5H,(H,10,11)/b9-5+

InChI-Schlüssel

LAPZKFYEIDXOMN-WEVVVXLNSA-N

Isomerische SMILES

C1=CSC(=C1)/C=N/NC(=O)C#N

Kanonische SMILES

C1=CSC(=C1)C=NNC(=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.